2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

hDHODH Inhibition Structure-Activity Relationship Antiviral Drug Discovery

Human DHODH inhibitor (IC50 480 nM) disclosed as Compound 27 in US20240034730. Its 2-(4-chloro-3-fluorophenoxy)benzaldehyde O-(2,6-dichlorobenzyl)oxime scaffold binds the ubiquinone pocket, enabling pyrimidine starvation studies. Unlike the 2,4-dichloro regioisomer (CAS 478039-28-0), this 2,6-dichloro configuration enhances SAR mapping. Ideal as a reference inhibitor for DCIP-coupled DHODH assays. Secure via custom synthesis for your hDHODH program.

Molecular Formula C20H13Cl3FNO2
Molecular Weight 424.68
CAS No. 478039-27-9
Cat. No. B2977165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
CAS478039-27-9
Molecular FormulaC20H13Cl3FNO2
Molecular Weight424.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NOCC2=C(C=CC=C2Cl)Cl)OC3=CC(=C(C=C3)Cl)F
InChIInChI=1S/C20H13Cl3FNO2/c21-16-5-3-6-17(22)15(16)12-26-25-11-13-4-1-2-7-20(13)27-14-8-9-18(23)19(24)10-14/h1-11H,12H2/b25-11+
InChIKeyGGHKYDPXUYTETC-OPEKNORGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 478039-27-9): A Dihydroorotate Dehydrogenase (DHODH) Inhibitor for Antiviral and Antiproliferative Research


This compound is an aryl-carbaldehyde oxime ether derivative that functions as a human dihydroorotate dehydrogenase (hDHODH) inhibitor [1]. It is specifically disclosed as Compound 27 in US Patent Application US20240034730, which claims pyrazolo derivatives and related compounds as hDHODH inhibitors for broad-spectrum antiviral use, including activity against SARS-CoV-2 [2]. The molecule features a 2-(4-chloro-3-fluorophenoxy)benzaldehyde core coupled to an O-(2,6-dichlorobenzyl)oxime moiety, a structural arrangement that positions it within a class of compounds targeting the ubiquinone binding site of DHODH to induce pyrimidine starvation in rapidly proliferating cells [1][2].

Procurement Risk Alert: Why Bulk Benzenecarbaldehyde Oximes Cannot Replace 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime in DHODH-Targeted Programs


Generic substitution among aryl-carbaldehyde oximes is not scientifically valid due to strict structure-activity relationship (SAR) requirements at the hDHODH ubiquinone pocket. The compound's IC50 of 480 nM against recombinant human DHODH is highly sensitive to both the phenoxy substituent pattern (4-chloro-3-fluoro) and the oxime O-alkyl group (2,6-dichlorobenzyl) [1]. The closely related regioisomer, 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 478039-28-0), differs only by the chlorine position on the benzyl ring, yet this single positional change is sufficient to alter binding mode, potency, and physicochemical properties . Patent data from the same hDHODH inhibitor series confirm that even minor substituent variations on the aromatic rings can shift IC50 values from low nanomolar to micromolar ranges and affect LogD7.4 and solubility, directly impacting both in vitro efficacy and drug-likeness [2].

Quantitative Differentiation Evidence for 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime: Head-to-Head and Cross-Study Comparisons


hDHODH Enzymatic Inhibition Potency: Target Compound vs. Regioisomeric Analog (2,4-Dichlorobenzyl Oxime)

The target compound exhibits an IC50 of 480 nM against recombinant human DHODH, measured via a DCIP chromogen reduction assay [1]. The regioisomeric analog, 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 478039-28-0), is commercially available but lacks published DHODH IC50 data in the same assay system, preventing direct potency comparison . However, the patent literature establishes that within this chemical series, the position of chlorine substituents on the benzyl oxime moiety is a critical determinant of inhibitory activity, with 2,6-disubstitution patterns often conferring distinct binding characteristics compared to 2,4-disubstitution [2]. This positional dependence renders the two regioisomers non-interchangeable for SAR studies.

hDHODH Inhibition Structure-Activity Relationship Antiviral Drug Discovery

Potency Contextualization: Target Compound vs. Clinically Relevant hDHODH Inhibitors (Brequinar, BAY-2402234, ASLAN003)

To contextualize the 480 nM IC50 of the target compound, it can be compared cross-study to well-characterized hDHODH inhibitors evaluated under similar assay conditions in the same patent family. Brequinar, a clinical-stage hDHODH inhibitor, exhibits an IC50 of 1.8 nM (± 0.3 nM) [1]. BAY-2402234, a more advanced clinical candidate, shows an IC50 of 6.0 nM (± 0.6 nM) [1]. ASLAN003, another clinical inhibitor, has a reported IC50 of 35 nM [1]. The target compound is approximately 267-fold less potent than brequinar and 8-fold less potent than ASLAN003 in this enzymatic assay, positioning it as a moderately potent tool compound suitable for early-stage target engagement studies rather than a lead candidate.

hDHODH Inhibition Benchmarking Anticancer and Antiviral Therapeutics

Physicochemical Property Comparison: Target Compound vs. Pyrazolo Core hDHODH Inhibitors (Compound 1, Compound 2, Compound 4)

The patent discloses that lead compounds in the series, such as Compound 1 (hDHODH IC50 1.2 nM), suffer from high LogD7.4 values (≥2.35) and poor aqueous solubility (<6 µM in PBS), which is a known liability for this target class [1]. While the specific LogD7.4 and solubility values for the target compound are not explicitly stated in the patent excerpts, its structural features—a dichlorobenzyl oxime ether appended to a biaryl ether scaffold—predict a similarly high lipophilicity profile. This implies that the target compound may share the solubility limitations of the series, which is a critical procurement consideration for biochemical and cell-based assay design, requiring DMSO stock preparation and careful solvent control.

Physicochemical Profiling LogD7.4 Solubility

Structural Confirmation and Purity Specification for Reproducible Procurement

The compound is defined by InChI Key GGHKYDPXUYTETC-OPEKNORGSA-N and SMILES C1=CC=C(C(=C1)C=NOCC2=C(C=CC=C2Cl)Cl)OC3=CC(=C(C=C3)Cl)F . Commercial sourcing records indicate that the compound was previously available from Biosynth (via CymitQuimica) with a minimum purity of 95% and a molecular weight of 424.7 g/mol (C20H13Cl3FNO2), but is now listed as discontinued . In contrast, the 2,4-dichlorobenzyl regioisomer (CAS 478039-28-0) remains available from Key Organics Ltd. at 90% purity . This supply discontinuity creates a selection bottleneck: researchers committed to the 2,6-dichlorobenzyl pharmacophore must either secure custom synthesis or tolerate the regioisomeric difference of the 2,4-dichlorobenzyl analog, which lacks validated DHODH IC50 benchmarking.

Quality Control Compound Identity Reproducibility

Validated Application Scenarios for 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime in Antiviral and Oncology Drug Discovery


Mechanistic Studies of hDHODH-Dependent Pyrimidine Starvation in Viral Replication

The compound's confirmed hDHODH IC50 of 480 nM [1] makes it suitable for probing the threshold of DHODH inhibition required to trigger pyrimidine starvation in host cells. In antiviral research, particularly against SARS-CoV-2 and influenza A, the compound can serve as a positive control for moderate DHODH inhibition, helping to establish the relationship between degree of enzyme blockade and suppression of viral RNA synthesis. Its use is directly supported by the patent's antiviral claims [2].

Chemical Tool for SAR Studies on the O-Benzyl Oxime Pharmacophore of hDHODH

Given the sensitive SAR at the O-benzyl position—evidenced by the contrasting chlorine substitution patterns between the 2,6-dichloro target (CAS 478039-27-9) and the 2,4-dichloro analog (CAS 478039-28-0) —this compound is a valuable tool for probing the steric and electronic requirements of the hDHODH ubiquinone site. Researchers can systematically compare its activity with other O-substituted oximes to map the binding pocket and guide fragment-based design.

Reference Inhibitor for Assay Development and High-Throughput Screening (HTS) Validation

With a mid-range IC50 (480 nM) well within the typical HTS sensitivity window, the compound can function as a reference inhibitor for validating hDHODH enzymatic assays, including the DCIP-coupled assay described in the patent [1]. Its activity is sufficiently robust to serve as a positive control without saturating the assay, enabling Z'-factor determination and inter-plate variability assessment.

Custom Synthesis Starting Point for Lead Optimization Programs

Although the compound is discontinued commercially , its defined synthetic route and well-characterized DHODH activity make it a rational starting point for medicinal chemistry optimization. Contract research organizations (CROs) can resynthesize this scaffold and explore modifications to the phenoxy ring (e.g., alternative halogens, alkyl groups) or the oxime linker to improve potency toward the 1–10 nM range, as demonstrated by the pyrazolo lead series in US20240034730 [2].

Quote Request

Request a Quote for 2-(4-chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.